(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-13-25-21-17(30-4-2)9-6-10-18(21)31-23(25)24-22(29)15-7-5-8-16(14-15)26-19(27)11-12-20(26)28/h3,5-10,14H,1,4,11-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKAHGUFTYTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it possesses a thiazole ring which is known for various pharmacological properties.
Research indicates that compounds similar to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibit multiple mechanisms of action:
- Inhibition of Enzymes : Many benzothiazole derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated IC50 values of 6.7 µM for AChE and 2.35 µM for BuChE .
- Antioxidant Activity : The presence of the thiazole moiety contributes to antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection.
- Multitarget Effects : The compound may act on multiple targets simultaneously, enhancing its therapeutic efficacy against complex diseases such as Alzheimer's and cancer .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
- Neuroprotective Effects : A study on related benzothiazole derivatives showed that they could improve cognitive function in animal models by inhibiting AChE and reducing amyloid-beta accumulation, key factors in Alzheimer's disease progression .
- Antitumor Activity : In vitro studies have reported that certain derivatives exhibit potent cytotoxicity against breast cancer cells, suggesting a potential application in cancer therapy .
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
The target compound shares structural homology with (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 1007540-88-6), which substitutes the allyl and ethoxy groups with ethyl and fluorine, respectively, and replaces the dioxopyrrolidinyl group with an azepane sulfonyl moiety . These substitutions significantly alter lipophilicity: the ethoxy group in the target compound enhances solubility compared to the fluorinated analog, while the azepane sulfonyl group in the latter increases molecular weight (MW: ~465 g/mol vs. ~420 g/mol estimated for the target).
Thiadiazole Derivatives
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, MW: 392.48 g/mol) features a thiadiazole core instead of benzothiazole, with a dimethylamino-acryloyl substituent .
Substituent Effects on Physicochemical Properties
3.5 for the fluorinated analog). The dioxopyrrolidinyl moiety enhances hydrogen-bond acceptor capacity (two carbonyl groups) compared to the azepane sulfonyl group (one sulfonyl oxygen) .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (), the target compound shares moderate similarity (Tc ≈ 0.45–0.55) with both benzothiazole and thiadiazole derivatives due to overlapping benzamide and heterocyclic motifs. However, substituent divergence (e.g., dioxopyrrolidinyl vs. azepane sulfonyl) reduces Tc values below 0.6, indicating distinct pharmacophoric profiles .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis involves constructing the benzo[d]thiazole core and coupling it with the dioxopyrrolidine-benzamide moiety. A common approach includes:
- Thiazole ring formation : Cyclization of thiourea derivatives or condensation of thioamides with α-haloketones under basic conditions .
- Amide coupling : Using reagents like EDCI/HOBt or DCC to link the benzo[d]thiazole intermediate with the 3-(2,5-dioxopyrrolidin-1-yl)benzoyl group .
- Yield optimization : Reaction temperature (e.g., reflux in DMF at 110°C), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of coupling agent) significantly impact yields .
Q. Which spectroscopic techniques are critical for confirming stereochemistry and purity?
- 1H/13C NMR : Assigns proton environments (e.g., Z/E configuration via allyl group coupling constants) and verifies the benzothiazole-dioxopyrrolidine linkage .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ or [M+Na]+ ions) and detects impurities .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for amide and dioxopyrrolidine) .
Q. What are the hypothesized biological targets based on structural analogs?
The compound’s benzo[d]thiazole and dioxopyrrolidine motifs resemble known inhibitors of:
- Enzymes with thiol-dependent active sites (e.g., glucosidases or proteases), where the dioxopyrrolidine may act as a Michael acceptor .
- Kinases or GPCRs , as seen in structurally related thiazole derivatives with anti-cancer or anti-inflammatory activity .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the SAR of the benzo[d]thiazole and dioxopyrrolidine moieties?
- Fragment-based SAR : Synthesize analogs with modified substituents (e.g., replacing allyl with propargyl or varying ethoxy groups) and test biological activity .
- Proteomics profiling : Use affinity chromatography with immobilized compound analogs to identify binding partners in cellular lysates .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., glucosidase) to map binding interactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Validate activity across multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives .
- Metabolic stability testing : Use liver microsomes or hepatocyte models to assess if discrepancies arise from compound degradation .
- Structural verification : Confirm batch purity via LC-MS and NMR to ensure observed activities are not due to synthetic byproducts .
Q. How can in silico modeling predict metabolic stability and binding interactions?
- Docking studies : Use software like AutoDock or Schrödinger to simulate binding to targets (e.g., glucosidase active sites) and compare with experimental IC50 values .
- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP450 interactions) and bioavailability based on logP and polar surface area .
- MD simulations : Analyze conformational stability of the Z-configuration in aqueous or lipid bilayer environments to guide derivatization .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
